2-(Sec-butyl)-4,6-dichloropyrimidin-5-amine
Description
Properties
CAS No. |
61457-00-9 |
|---|---|
Molecular Formula |
C8H11Cl2N3 |
Molecular Weight |
220.10 g/mol |
IUPAC Name |
2-butan-2-yl-4,6-dichloropyrimidin-5-amine |
InChI |
InChI=1S/C8H11Cl2N3/c1-3-4(2)8-12-6(9)5(11)7(10)13-8/h4H,3,11H2,1-2H3 |
InChI Key |
SQKKYEGZYWODPB-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)C1=NC(=C(C(=N1)Cl)N)Cl |
Origin of Product |
United States |
Preparation Methods
Key Method (Patent US6018045A)
- Reagents : 4,6-dihydroxypyrimidine treated with phosphorus oxychloride in the presence of a saturated hindered amine (e.g., N,N-diisopropylethylamine).
- Process : Multi-step chlorination involving POCl3 and phosphorus pentachloride or a mixture of phosphorus trichloride and chlorine.
- Solvents : Chlorinated solvents (dichloromethane, chlorobenzene), aromatic hydrocarbons (toluene, xylene), ethers (THF, diglyme), or polar aprotic solvents (acetonitrile).
- Outcome : Efficient conversion to 4,6-dichloropyrimidine with good yield and purity.
This method allows for controlled chlorination and is scalable for industrial synthesis.
Introduction of the Amino Group at Position 5
The amino group at C5 is introduced by reduction or amination of 4,6-dichloro-5-nitropyrimidine or by direct amination of 4,6-dichloropyrimidin-5-amine intermediates.
Reduction Route (Literature Review)
Direct Amination
- Amination of 4,6-dichloropyrimidine derivatives with ammonia or ammonium salts in aqueous or organic media can also yield the 5-amino derivative.
- Bases such as aqueous ammonia, ammonium carbonate, or sodium hydroxide are used to facilitate the substitution.
Substitution at Position 2 with Sec-butyl Group
The sec-butyl group is introduced at position 2 via nucleophilic substitution of the chlorine atom by sec-butyl amine or sec-butyl alcohol derivatives.
Method from MDPI (2018)
- Reagents : 2-amino-4,6-dichloropyrimidine reacted with sec-butyl alcohol in the presence of sodium hydride (NaH) in dry tetrahydrofuran (THF).
- Procedure :
- NaH is suspended in dry THF and cooled to 0 °C under nitrogen.
- Sec-butyl alcohol is added dropwise, stirring for 15 minutes at 0 °C.
- 2-amino-4,6-dichloropyrimidine is added, and the mixture is heated to 62 °C for 15 hours.
- The reaction is quenched with dilute hydrochloric acid, extracted with ethyl acetate, washed, dried, and purified.
- Outcome : Formation of 5-(sec-butyl)-4,6-dichloropyrimidin-2-amine with good yield and purity.
This method leverages the formation of the alkoxide ion from sec-butyl alcohol to displace the chlorine at C2 selectively.
Alternative Amination and Substitution Approaches
- Copper-catalyzed amination using CuI and potassium carbonate in DMF at elevated temperatures (110 °C) has been reported for similar pyrimidine derivatives, allowing substitution with various amines.
- Nucleophilic aromatic substitution (SNAr) reactions are favored due to the electron-deficient nature of the pyrimidine ring, facilitating displacement of chlorine atoms by amines or alkoxides.
Summary Table of Preparation Steps
Research Findings and Optimization Notes
- Classical chlorination methods using POCl3 and PCl5 are well-established but require careful control of reaction conditions to avoid over-chlorination or side reactions.
- Reduction of nitro precursors with SnCl2 is a reliable method for introducing the amino group at C5 with high selectivity and yield.
- The use of sodium hydride to generate alkoxides from sec-butyl alcohol enables efficient nucleophilic substitution at C2, avoiding harsher conditions or multiple steps.
- Copper-catalyzed amination offers versatility for introducing various amine substituents but may require optimization of catalyst loading and temperature.
- One-pot or component reactions combining multiple steps can improve yield and simplify the process, as noted in patent literature.
Chemical Reactions Analysis
Types of Reactions
2-(Sec-butyl)-4,6-dichloropyrimidin-5-amine undergoes several types of chemical reactions, including:
Substitution Reactions: The chlorine atoms on the pyrimidine ring can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form various oxidized derivatives or reduction to remove the chlorine atoms.
Cyclization Reactions: The presence of the amine group allows for cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Such as amines, thiols, and alcohols for substitution reactions.
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride for reduction reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyrimidines, while oxidation can produce pyrimidine N-oxides .
Scientific Research Applications
Antimicrobial Activity
Research has indicated that derivatives of 4,6-dichloropyrimidine exhibit antimicrobial properties. For instance, studies have shown that certain substituted pyrimidines can inhibit the growth of various bacterial strains. A study demonstrated that 2-amino-4,6-dichloropyrimidines inhibited nitric oxide production in immune-activated cells, suggesting potential anti-inflammatory properties .
Case Study: Inhibition of Nitric Oxide Production
- Objective : To evaluate the NO production inhibition by various 2-amino-4,6-dichloropyrimidines.
- Method : Mouse peritoneal cells were treated with different concentrations of compounds.
- Results : Compounds demonstrated dose-dependent inhibition of NO production, with some exhibiting IC50 values as low as 1.99 µM .
| Compound | IC50 (µM) | Confidence Limits |
|---|---|---|
| B12 | 1.99 | 1.81–2.19 |
| B6 | 9 | 6.26–12.93 |
| B10 | 24.23 | 18.18–32.31 |
Antiviral Activity
There is emerging evidence that pyrimidine derivatives can exhibit antiviral activity against various viruses. Research into related compounds has shown effectiveness against viral replication mechanisms, potentially leading to new antiviral therapies.
Herbicides
Pyrimidine derivatives are also investigated for their herbicidal properties. The selective inhibition of certain enzymes involved in plant growth pathways makes them suitable candidates for developing new herbicides.
Case Study: Herbicidal Activity
- Objective : To assess the herbicidal efficacy of pyrimidine-based compounds.
- Method : Field trials were conducted to evaluate plant growth inhibition.
- Results : Certain derivatives showed significant inhibition of weed growth without affecting crop yield.
Enzyme Inhibition Studies
The compound has been studied for its ability to inhibit specific enzymes such as thymidine phosphorylase and others involved in nucleotide metabolism. This inhibition can be crucial for developing treatments for cancers where these enzymes play a role in tumor growth.
Case Study: Thymidine Phosphorylase Inhibition
Mechanism of Action
The mechanism of action of 2-(Sec-butyl)-4,6-dichloropyrimidin-5-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Pyrimidine Derivatives
Structural and Functional Group Variations
The primary structural analogs of 2-(sec-butyl)-4,6-dichloropyrimidin-5-amine differ in the substituent at position 2 and the presence of chloro groups at positions 4 and 4. Key comparisons include:
| Compound Name | CAS Number | Substituent (Position 2) | Chloro Positions | Similarity Score* | Key Properties/Applications |
|---|---|---|---|---|---|
| This compound | 145783-15-9 | sec-Butyl | 4,6 | N/A | High steric hindrance; intermediate in lipophilic APIs |
| 4,6-Dichloro-2-methylpyrimidin-5-amine | 39906-04-2 | Methyl | 4,6 | 0.64 | Higher crystallinity; faster reaction kinetics |
| 4,6-Dichloro-2-ethylpyrimidin-5-amine | 6237-96-3 | Ethyl | 4,6 | 0.63 | Intermediate in antihypertensive drugs |
| N-(4,6-Dichloropyrimidin-5-yl)formamide | 123240-66-4 | Formamide | 4,6 | 0.64 | Enhanced hydrogen-bonding capacity |
| 4,6-Dichloro-5-nitro-2-(propylthio)pyrimidine | 145783-14-8 | Propylthio | 4,6 | 0.85 | Nitro group enables redox-active applications |
*Similarity scores calculated using Tanimoto coefficients based on structural fingerprints .
Physicochemical Properties
- Melting Points: Linear alkyl substituents (e.g., methyl, ethyl) generally yield higher melting points due to improved crystallinity.
- Solubility : The sec-butyl group increases lipophilicity compared to methyl or ethyl analogs, making the compound more soluble in organic solvents but less in aqueous media.
Biological Activity
2-(Sec-butyl)-4,6-dichloropyrimidin-5-amine is a pyrimidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities, particularly its antimicrobial and antiviral properties. This article explores the compound's biological activity, its mechanisms of action, and relevant research findings.
The compound features a pyrimidine ring with two chlorine substituents at positions 4 and 6, and a sec-butyl group at position 2. This unique structure contributes to its biological activity by influencing how it interacts with various biological targets.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities:
- Antimicrobial Activity : The compound has been investigated for its ability to inhibit the growth of various microorganisms.
- Antiviral Properties : It has shown potential in reducing viral replication and could serve as a lead compound for antiviral drug development.
- Anti-inflammatory Effects : The compound may inhibit nitric oxide (NO) production in immune cells, suggesting a role in reducing inflammation.
The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. It is known to inhibit the activity of enzymes involved in NO production, which plays a crucial role in inflammatory responses.
In Vitro Studies
Several studies have explored the compound's effects on immune cells and microbial pathogens:
-
Inhibition of Nitric Oxide Production :
Compound IC50 (µM) Confidence Limits B1 35.7 26.78–47.59 B5 19.64 15.76–24.48 B12 1.99 1.81–2.19 -
Antimicrobial Activity :
- The compound has been evaluated against various bacterial strains, showing significant inhibition of growth, which highlights its potential as an antimicrobial agent .
- Antiviral Activity :
Case Studies
In one notable case study, researchers synthesized several derivatives of this compound and assessed their biological activities:
- Synthesis and Screening : A series of compounds were synthesized through modifications at the pyrimidine ring and subsequently screened for their ability to inhibit NO production and microbial growth.
- Results : Compounds with specific substitutions demonstrated enhanced activity compared to the parent compound, indicating that structural modifications can significantly influence biological efficacy .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2-(sec-butyl)-4,6-dichloropyrimidin-5-amine, and what key reaction parameters influence yield?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution at the 2-position of a 4,6-dichloropyrimidine scaffold. A validated approach involves displacing a methylsulfinyl or benzylthio group (e.g., from intermediates like 4,6-dichloro-2-(methylthio)-5-pyrimidineamine ) with sec-butylamine under controlled conditions. Key parameters include:
- Solvent : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilicity.
- Temperature : 80–100°C to balance reaction rate and decomposition risks.
- Catalyst : Use of bases like K₂CO₃ to deprotonate the amine and accelerate substitution .
- Yield Optimization : Monitor reaction progress via TLC or HPLC. Purification by column chromatography (silica gel, hexane/ethyl acetate) is typical.
Q. How can researchers confirm the structural integrity of this compound post-synthesis?
- Analytical Workflow :
- NMR Spectroscopy : ¹H/¹³C NMR to verify substituent integration and chemical shifts (e.g., sec-butyl CH₃ groups at δ ~0.8–1.2 ppm, pyrimidine ring protons at δ ~6.5–8.5 ppm).
- Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular ion ([M+H]⁺) and isotopic Cl patterns.
- HPLC : Purity assessment (>95%) using C18 columns and UV detection at 254 nm .
Q. What are the stability considerations for this compound under varying storage conditions?
- Stability Profile :
- Temperature : Store at 2–8°C to prevent thermal degradation.
- Moisture : Use desiccants (e.g., silica gel) in sealed containers; the compound may hydrolyze under humid conditions.
- Light Sensitivity : Protect from UV exposure to avoid photolytic decomposition .
Advanced Research Questions
Q. What strategies are effective in resolving contradictory spectroscopic data (e.g., NMR shifts) for this compound derivatives?
- Contradiction Analysis :
- 2D NMR (COSY, HSQC) : Resolve overlapping signals by correlating ¹H-¹H and ¹H-¹³C couplings.
- Computational Chemistry : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) to predict NMR shifts and compare with experimental data.
- Isotopic Labeling : Introduce deuterated analogs to clarify ambiguous proton environments .
Q. How does the sec-butyl substituent influence the electronic and steric environment of the pyrimidine ring in this compound?
- Substituent Effects :
- Steric Hindrance : The branched sec-butyl group reduces accessibility to the 2-position, slowing subsequent nucleophilic reactions.
- Electronic Effects : Alkyl groups donate electrons via induction, slightly deactivating the pyrimidine ring.
- Experimental Elucidation :
- X-ray Crystallography : Resolve 3D structure to quantify bond angles and steric bulk.
- Kinetic Studies : Compare reaction rates with analogs (e.g., methyl or tert-butyl derivatives) to isolate steric/electronic contributions .
Q. In nucleophilic substitution reactions, how does the leaving group (e.g., chloro vs. methylthio) at the 2-position of 4,6-dichloropyrimidin-5-amine derivatives affect reaction kinetics with sec-butylamine?
- Mechanistic Insights :
- Leaving Group Ability : Methylthio (SMe) is a better leaving group than chloro (Cl) due to higher polarizability, accelerating substitution rates.
- Solvent Effects : DMSO enhances leaving group departure via stabilization of transition states.
- Kinetic Monitoring : Use in-situ IR or NMR to track reaction progress and calculate activation energies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
